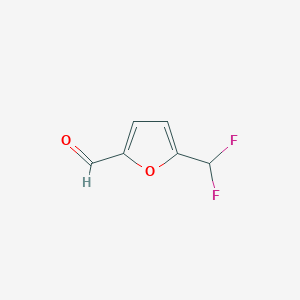

5-(Difluoromethyl)furan-2-carbaldehyde

Descripción general

Descripción

5-(Difluoromethyl)furan-2-carbaldehyde is an organic compound that features a furan ring substituted with a difluoromethyl group and an aldehyde group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)furan-2-carbaldehyde can be achieved through several methods. One common approach involves the difluoromethylation of 2-furancarboxaldehyde. This process typically employs difluoromethylating agents such as difluoromethyl bromide or difluoromethyl iodide in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure high purity and consistent quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

5-(Difluoromethyl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The difluoromethyl group can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines and thiols can react with the difluoromethyl group under suitable conditions.

Major Products Formed

Oxidation: 5-Difluoromethyl 2-furancarboxylic acid.

Reduction: 5-Difluoromethyl 2-furanmethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Organic Synthesis

- The compound is primarily utilized as a building block in organic synthesis . Its difluoromethyl group enhances the reactivity of the furan ring, making it suitable for various chemical transformations, including nucleophilic additions and cyclization reactions. This property allows chemists to construct diverse molecular architectures with desired functionalities.

Reactivity and Functionalization

- The presence of the aldehyde functional group enables further derivatization, allowing for the creation of a wide array of derivatives that can be tailored for specific applications in materials science and pharmaceuticals .

Biological Applications

Potential Anticancer Agent

- Recent studies indicate that derivatives of this compound may exhibit anticancer properties . The compound's structural features allow it to interact with biological targets, potentially disrupting cancer cell proliferation pathways . Computational studies using Density Functional Theory (DFT) have suggested favorable interactions with biomolecules, paving the way for future experimental validations.

Biological Activity Investigation

- Research is ongoing to evaluate the biological activity of this compound and its derivatives, focusing on their interactions with various enzymes and receptors. Such investigations aim to elucidate mechanisms of action that could lead to novel therapeutic agents .

Pharmaceutical Development

Drug Development Precursor

- The compound has been explored as a precursor in drug development , particularly for creating new therapeutic agents targeting diseases such as cancer and metabolic disorders. Its ability to form stable intermediates during synthesis makes it an attractive candidate for pharmaceutical applications .

Hypoxia-Related Disorders Treatment

- Notably, derivatives of this compound have been investigated for their potential in treating hypoxia-associated conditions, including sickle cell disease. These compounds are designed to bind covalently with hemoglobin, enhancing oxygen delivery and stability under hypoxic conditions .

Industrial Applications

Specialty Chemicals Production

- In industrial settings, this compound is utilized in the production of specialty chemicals . The compound's unique properties allow it to be incorporated into formulations for advanced materials, coatings, and agrochemicals .

Case Studies

Mecanismo De Acción

The mechanism of action of 5-(Difluoromethyl)furan-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The difluoromethyl group can enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies .

Comparación Con Compuestos Similares

Similar Compounds

2,5-Furandicarboxaldehyde: Features two aldehyde groups on the furan ring.

5-Methyl 2-furancarboxaldehyde: Contains a methyl group instead of a difluoromethyl group

Uniqueness

5-(Difluoromethyl)furan-2-carbaldehyde is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to its analogs. This makes it particularly useful in applications requiring robust and reactive aldehyde functionalities .

Actividad Biológica

Overview

5-(Difluoromethyl)furan-2-carbaldehyde is an organic compound characterized by a furan ring substituted with a difluoromethyl group and an aldehyde group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Its unique structure allows for various interactions with biological targets, making it a candidate for further research.

- IUPAC Name : this compound

- Molecular Formula : C6H4F2O2

- Molecular Weight : 162.09 g/mol

- CAS Number : 152932-57-5

| Property | Value |

|---|---|

| Molecular Formula | C6H4F2O2 |

| Molecular Weight | 162.09 g/mol |

| IUPAC Name | This compound |

| CAS Number | 152932-57-5 |

The biological activity of this compound is primarily attributed to its aldehyde group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity, making it a valuable tool in biochemical studies. The difluoromethyl group enhances the compound's stability and reactivity, allowing it to serve as a probe for studying enzyme-catalyzed reactions involving aldehydes.

Biological Activity

Research indicates that this compound exhibits various biological activities:

-

Enzyme Inhibition : The compound has been shown to inhibit several enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's .

- Inhibition Potency : Studies have reported IC50 values in the micromolar range, indicating moderate inhibitory effects against these enzymes.

- Antitumor Activity : Preliminary studies suggest potential antitumor properties, with certain derivatives exhibiting cytotoxic effects against cancer cell lines. For example, related compounds have shown IC50 values as low as 13.36 μM against specific cancer cell lines .

- Antiviral Potential : The compound's structure may allow it to interact with viral proteins, providing a basis for exploring its efficacy against viruses such as SARS-CoV-2. Similar furan derivatives have been investigated for their ability to inhibit viral proteases .

Table 2: Summary of Biological Activities

| Activity Type | Target Enzyme/Cell Line | IC50 Value (µM) |

|---|---|---|

| AChE Inhibition | Acetylcholinesterase | ~9.4 |

| BChE Inhibition | Butyrylcholinesterase | ~5.1 |

| Antitumor Activity | Various cancer cell lines | 13.36 - 27.73 |

| Antiviral Activity | SARS-CoV-2 Main Protease | ~10.76 |

Case Studies

-

In Vitro Evaluation of AChE and BChE Inhibition :

A study evaluated various derivatives of furan-based compounds for their inhibitory effects on AChE and BChE, revealing that modifications at the furan ring significantly influenced potency . The presence of bulky groups in certain derivatives was found to enhance inhibitory activity. -

Anticancer Studies :

Another investigation focused on thiosemicarbazone derivatives from furan-2-carbaldehyde, where compounds showed significant cytotoxicity against breast cancer cell lines (MCF-7), indicating that structural variations can lead to enhanced biological activity . -

SARS-CoV-2 Inhibition :

Compounds structurally similar to this compound were screened for their ability to inhibit the main protease of SARS-CoV-2, demonstrating promising results that warrant further exploration into their antiviral potential .

Propiedades

IUPAC Name |

5-(difluoromethyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O2/c7-6(8)5-2-1-4(3-9)10-5/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAGUYIZBWWVNRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.